Acetato de cobalto

Descripción general

Descripción

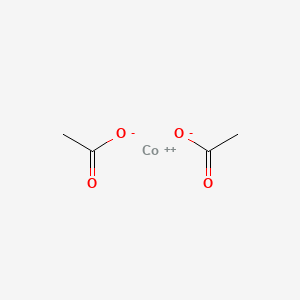

Cobalt(II) acetate is a chemical compound that is the cobalt salt of acetic acid. It is commonly found as the tetrahydrate form, with the chemical formula Co(CH₃CO₂)₂·4H₂O. This compound appears as pink crystals in its anhydrous form and intense red crystals in its tetrahydrate form. It is widely used as a catalyst in various chemical reactions and industrial processes .

Aplicaciones Científicas De Investigación

Cobalt(II) acetate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of terephthalic acid and other aromatic compounds.

Biology: Cobalt(II) acetate is used in the synthesis of vitamin B12 analogs and other cobalt-containing biomolecules.

Industry: Cobalt(II) acetate is used as a precursor to various oil drying agents, which are catalysts that allow paints and varnishes to harden. .

Mecanismo De Acción

Target of Action

Cobalt acetate, also known as Cobalt(II) acetate, is the cobalt salt of acetic acid . It is commonly found as the tetrahydrate Co(CH3CO2)2·4H2O . It is primarily used as a catalyst and is a precursor to various oil drying agents . It is also a widely used source of cobalt in the synthesis of materials, catalysts, and complexes .

Mode of Action

Cobalt acetate interacts with its targets in a variety of ways. For instance, it can catalyze the transformation of certain imines . In the presence of cobalt(II) chloride, it can undergo reactions with hemisalen-type ligands . It also plays a role in the oxidation of cobalt .

Biochemical Pathways

Cobalt acetate affects several biochemical pathways. It is involved in the synthesis of materials and complexes . It also plays a role in the formation of acetyl-CoA, which is a key molecule in metabolism . Acetate, the anion in cobalt acetate, is involved in various metabolic processes, including lipid synthesis and energy derivation .

Pharmacokinetics

It is known that cobalt salts, including cobalt acetate, are soluble in water , which suggests they could be readily absorbed and distributed in the body. The lethal dose (LD50) for cobalt acetate is 503 mg/kg (oral, rat) , indicating its potential toxicity at high doses.

Result of Action

The molecular and cellular effects of cobalt acetate’s action are diverse. It has been shown to have cytotoxic effects towards certain cancer cell lines . Moreover, it is involved in the formation of acetyl-CoA, a central molecule in many biochemical pathways .

Action Environment

The action, efficacy, and stability of cobalt acetate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, and temperature can affect its reactivity and effectiveness . Furthermore, its impact on living organisms can vary depending on the specific environmental context, such as the presence of other metals or specific types of bacteria .

Análisis Bioquímico

Biochemical Properties

Cobalt(II) acetate plays a significant role in biochemical reactions, primarily due to the presence of the cobalt ion. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form complexes with molecules, which can influence catalytic activities . The cobalt ion in Cobalt(II) acetate can interact with enzymes involved in redox reactions, potentially altering their activity and stability.

Cellular Effects

Cobalt(II) acetate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt ions can mimic hypoxia by stabilizing hypoxia-inducible factors (HIFs), leading to changes in gene expression related to oxygen homeostasis . This can impact cellular metabolism and promote angiogenesis.

Molecular Mechanism

At the molecular level, Cobalt(II) acetate exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. Cobalt ions can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, Cobalt(II) acetate can induce changes in gene expression by stabilizing HIFs, which act as transcription factors for various genes involved in cellular responses to low oxygen levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobalt(II) acetate can change over time. The stability and degradation of Cobalt(II) acetate can influence its long-term effects on cellular function. Studies have shown that cobalt ions can be stable under certain conditions, but their activity may decrease over time due to interactions with other molecules or environmental factors . Long-term exposure to Cobalt(II) acetate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Cobalt(II) acetate vary with different dosages in animal models. At low doses, cobalt ions can have beneficial effects, such as promoting erythropoiesis by stimulating erythropoietin production . At high doses, Cobalt(II) acetate can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects occur at higher doses.

Metabolic Pathways

Cobalt(II) acetate is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, cobalt ions can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic intermediates . Additionally, Cobalt(II) acetate can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Cobalt(II) acetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, cobalt ions can be taken up by cells through metal ion transporters and distributed to different cellular compartments . The distribution of Cobalt(II) acetate within tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of Cobalt(II) acetate can influence its activity and function. Cobalt ions can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, cobalt ions can accumulate in the mitochondria, where they can affect mitochondrial function and energy production. The localization of Cobalt(II) acetate within cells can determine its specific biochemical and cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt(II) acetate can be synthesized by reacting cobalt oxide or cobalt hydroxide with acetic acid. The reaction typically involves the following steps: [ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} ] This reaction produces cobalt(II) acetate tetrahydrate, which can be further processed to obtain the anhydrous form .

Industrial Production Methods: In industrial settings, cobalt(II) acetate is often produced by directly reacting cobalt metal with acetic acid and hydrogen peroxide. The process involves adding cobalt powder to a mixture of acetic acid and water, followed by the addition of hydrogen peroxide. The reaction is carried out at controlled temperatures and pressures to ensure the efficient formation of cobalt(II) acetate .

Análisis De Reacciones Químicas

Types of Reactions: Cobalt(II) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cobalt(II) acetate can be oxidized to cobalt(III) acetate using strong oxidizing agents such as ozone. The reaction typically occurs in acetic acid solutions.

Reduction: Cobalt(II) acetate can be reduced to cobalt metal using reducing agents like hydrogen gas.

Substitution: Cobalt(II) acetate can participate in ligand exchange reactions, where the acetate ligands are replaced by other ligands such as ammonia or phosphines.

Major Products:

Oxidation: Cobalt(III) acetate, which is a strong oxidant.

Reduction: Cobalt metal.

Substitution: Various cobalt complexes depending on the ligands used

Comparación Con Compuestos Similares

- Cobalt(II) chloride

- Cobalt(II) acetylacetonate

- Nickel(II) acetate (isostructural with cobalt(II) acetate)

Cobalt(II) acetate stands out due to its versatility in forming complexes and its wide range of applications in various fields.

Propiedades

Número CAS |

71-48-7 |

|---|---|

Fórmula molecular |

C4H8CoO4 |

Peso molecular |

179.04 g/mol |

Nombre IUPAC |

acetic acid;cobalt |

InChI |

InChI=1S/2C2H4O2.Co/c2*1-2(3)4;/h2*1H3,(H,3,4); |

Clave InChI |

WOQRGAPCUQZBRA-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Co+2] |

SMILES canónico |

CC(=O)O.CC(=O)O.[Co] |

Color/Form |

Light pink crystals Pink crystals |

Densidad |

Intense red monoclinic, prismatic crystals; density 1.705; on heating becomes anhydrous by 140 °C; soluble in water, alcohols, dilute acids, and pentyl acetate; pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/ |

melting_point |

298 °C (decomposes) |

| 71-48-7 5931-89-5 6147-53-1 |

|

Descripción física |

Light-pink solid; [Merck Index] Pink crystals, soluble in water; [MSDSonline] |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

Readily soluble in water 2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C Soluble in alcohol and dilute acids |

Sinónimos |

cobalt(II) acetate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)

![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)